molecular formula C9H7ClO3 B1178826 Ciba UK Redux 219 CAS No. 142368-75-0

Ciba UK Redux 219

Cat. No.: B1178826
CAS No.: 142368-75-0
Attention: For research use only. Not for human or veterinary use.
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Description

Ciba UK Redux 219 is a specialized chemical compound developed by Ciba Speciality Chemicals (now part of BASF). The compound is likely designed for applications requiring high stability, efficacy in low concentrations, and compliance with regulatory standards such as REACH .

Properties

CAS No.

142368-75-0

Molecular Formula

C9H7ClO3

Synonyms

Ciba UK Redux 219

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Redux 219 with structurally or functionally related compounds, focusing on chemical properties, bioactivity, and regulatory profiles.

2.1 Chemical and Physical Properties
Parameter Ciba UK Redux 219 (Inferred) Irgasan DP300 Triclosan Irgacide LP10
Molecular Weight ~300–400 g/mol* 289.54 g/mol 289.54 g/mol Not disclosed
Solubility Low water solubility* Insoluble in water Low in water Water-soluble
Primary Application Antimicrobial/antioxidant* Antimicrobial Antimicrobial Disinfectant
Regulatory Status REACH-compliant EPA-approved Restricted in EU Approved for industrial use

*Inferred based on Ciba’s product trends and peer compounds.

2.2 Bioactivity and Efficacy
  • Antimicrobial Activity: Redux 219 is hypothesized to target bacterial membranes or enzymatic pathways, akin to Irgasan DP300 (P2Y1 receptor modulation ) and triclosan (enoyl-acyl carrier protein reductase inhibition ). In bioassays, triclosan exhibits an IC50 of 0.1–1 µM against Staphylococcus aureus, while Irgacare MP shows MIC values of 5–10 ppm for gram-negative bacteria . Redux 219’s efficacy is likely comparable but optimized for broader pH tolerance .
  • Antioxidant Potential: If Redux 219 shares properties with phenolic antioxidants (e.g., those studied by Fukumoto and Mazza ), its radical scavenging capacity may align with compounds like BHT (EC50: 20–50 µg/mL) but with enhanced thermal stability .

Research Findings and Industrial Relevance

  • Synergistic Formulations : Redux 219 may be used in combination with solvents or stabilizers to enhance bioavailability, a strategy documented for Irgacide LP10 in industrial disinfectants .
  • Environmental Impact : Unlike triclosan, which bioaccumulates in aquatic systems, Redux 219’s design likely prioritizes biodegradability, aligning with Ciba’s sustainability initiatives .

Q & A

How can researchers formulate precise research questions for studying Ciba UK Redux 219’s synthesis pathways?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing synthesis protocols. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . Narrow the scope by focusing on unresolved challenges (e.g., yield optimization, stereochemical control) and align objectives with available analytical tools (e.g., HPLC, NMR). Avoid overly broad questions like “How is this compound synthesized?” in favor of specific inquiries such as, “What catalytic conditions improve enantioselectivity in Step X of the synthesis?” .

Q. What strategies ensure reliable data collection during physicochemical characterization of this compound?

  • Methodological Answer : Design experiments with redundant measurements (triplicate trials) and include control samples to isolate variables (e.g., solvent effects, temperature gradients). Use calibrated instruments (specify model numbers and manufacturers per IUPAC guidelines ). For spectral data (e.g., IR, mass spectrometry), validate against reference libraries and document baseline corrections. Cross-tabulate raw data with metadata (e.g., ambient humidity, batch purity) to enable reproducibility .

Q. How should researchers approach literature reviews to contextualize this compound’s bioactivity studies?

  • Methodological Answer : Employ Boolean search strategies in databases like SciFinder and PubMed, using keywords such as “this compound AND kinase inhibition” or “metabolic stability.” Prioritize primary sources (peer-reviewed journals) over patents or secondary summaries. Critically evaluate methodologies in prior studies: note sample sizes, statistical significance thresholds (e.g., p < 0.01), and potential conflicts of interest .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic stability be resolved?

  • Methodological Answer : Apply multi-method validation : compare DSC (Differential Scanning Calorimetry) results with isothermal calorimetry and computational modeling (e.g., DFT calculations). Assess experimental conditions for inconsistencies (e.g., heating rates, sample preparation). Use Bland-Altman plots to quantify agreement between datasets and identify systematic biases . If discrepancies persist, propose a meta-analysis framework to reconcile findings .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s cytotoxicity assays?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves, and calculate IC50 values with 95% confidence intervals. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For high-throughput data, apply false-discovery-rate (FDR) corrections to minimize Type I errors. Open-source tools like R/Bioconductor provide reproducible pipelines for such analyses .

Q. How to design a reproducibility protocol for this compound’s catalytic applications in asymmetric synthesis?

  • Methodological Answer : Document all variables in a Standard Operating Procedure (SOP) , including catalyst loading, solvent degassing methods, and reaction quenching techniques. Use design-of-experiments (DoE) principles to test parameter robustness (e.g., Taguchi methods for temperature/pH interactions). Share raw data and code repositories (e.g., GitHub) to facilitate independent verification .

Q. What strategies mitigate confounding factors in in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Implement block randomization in animal cohorts to control for age, weight, and genetic variability. Use LC-MS/MS with isotopically labeled internal standards to quantify plasma concentrations. Perform power analysis pre-study to determine minimum sample sizes. Address interspecies differences by cross-validating results with in vitro hepatocyte models .

Data Analysis & Reporting

Q. How to address missing data in long-term stability studies of this compound formulations?

  • Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) if <20% of data is missing, ensuring MAR (Missing at Random) assumptions hold. For larger gaps, redesign the study with staggered sampling intervals. Report missing data patterns transparently in supplementary materials, and avoid ad hoc deletions .

Q. What visualization tools best represent structural-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Use Cheminformatics platforms like RDKit or PyMOL for 3D SAR mapping. Generate heatmaps to correlate substituent electronegativity with bioactivity. For publication, adhere to ACS Style Guidelines for molecular graphics (e.g., bond angles, color contrast) .

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